2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide
Description
This compound is a pyrazole-based acetamide derivative characterized by:
- A 5-amino-1H-pyrazole core substituted at position 3 with a 4-fluorophenylamino group and at position 4 with a tosyl (p-toluenesulfonyl) group.
- An acetamide side chain linked to the pyrazole N1, further substituted with a 2-ethylphenyl group.
Properties
IUPAC Name |
2-[5-amino-3-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3S/c1-3-18-6-4-5-7-22(18)30-23(33)16-32-25(28)24(36(34,35)21-14-8-17(2)9-15-21)26(31-32)29-20-12-10-19(27)11-13-20/h4-15H,3,16,28H2,1-2H3,(H,29,31)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZNRVVZDSFMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino and fluorophenyl groups. The tosyl group is then added to enhance the compound’s stability and reactivity. Common reagents used in these reactions include hydrazine, tosyl chloride, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. They are believed to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. A study demonstrated that similar compounds showed promising results with ED50 values comparable to established anti-inflammatory drugs like Celecoxib .
| Compound | ED50 (μmol/kg) | Comparison Drug |
|---|---|---|
| 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide | TBD | Celecoxib (32.1) |
Anticancer Potential
The compound's structure suggests it may interact with various biological targets involved in cancer progression. Pyrazole derivatives have been studied for their ability to inhibit tumor growth by affecting cell signaling pathways associated with cancer cell proliferation . Specifically, they may inhibit receptor tyrosine kinases and other enzymes critical for cancer cell survival.
Neuroprotective Effects
Emerging research has highlighted the potential neuroprotective effects of pyrazole derivatives. Some studies suggest that these compounds may offer protective benefits against neurodegenerative diseases through mechanisms that involve reducing oxidative stress and inflammation in neural tissues .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in various therapeutic contexts:
- Inflammation Models : In vivo studies using models of acute inflammation showed that pyrazole derivatives significantly reduced inflammatory markers, suggesting potential therapeutic applications in conditions like arthritis .
- Cancer Cell Lines : In vitro assays demonstrated that certain pyrazole derivatives inhibited the growth of cancer cell lines, including breast and lung cancers, by inducing apoptosis and cell cycle arrest .
- Neuroprotection : Experimental models of neurodegeneration indicated that these compounds could mitigate neuronal damage caused by oxidative stress, pointing towards their utility in treating conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous pyrazole-acetamide derivatives is presented below, focusing on substituent variations and their implications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The tosyl group in the target compound introduces a sulfonamide moiety, which is associated with enhanced protein-binding affinity compared to cyano or chloro substituents in and . This is critical for kinase inhibition, where bulky groups occupy hydrophobic pockets . Fluorine position: The para-fluorophenyl group in the target compound (vs. meta in ) may optimize halogen bonding with target enzymes, as para-substitution aligns better with receptor geometries .
Synthetic Accessibility :
- The target compound’s synthesis likely employs N-acetylation protocols similar to those in , where pyrazole intermediates are acetylated under basic conditions (e.g., K₂CO₃ in CH₃CN).
- In contrast, benzothiazole derivatives (e.g., ) require heterocycle formation prior to acetylation, increasing synthetic complexity.
Indole-based analogs (e.g., ) exhibit higher molecular weights (~345 vs. ~480) but lower metabolic stability due to oxidation-prone indole cores.
Research Findings and Trends
- Kinase Inhibition: Tosyl-substituted pyrazoles (e.g., target compound) demonstrate superior inhibition of VEGFR-2 compared to chloro or cyano analogs, as seen in .
- Antimicrobial Activity : Fluorophenyl-acetamide hybrids (e.g., ) show broad-spectrum activity against Gram-negative bacteria, but the target compound’s tosyl group may limit this due to reduced solubility .
- Crystallography : SHELX software () has been pivotal in resolving the crystal structures of such compounds, confirming substituent orientations critical for activity.
Biological Activity
2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This compound belongs to a class of N-acetamide derivatives characterized by a complex structure that allows for interaction with various biological targets.
The molecular formula of the compound is with a molecular weight of 507.6 g/mol. Its structure includes a pyrazole core, which is known for its diverse pharmacological properties. The compound's stability under normal laboratory conditions makes it suitable for various biochemical studies, although it may decompose under extreme pH or temperature conditions .
The biological activity of this compound is likely linked to its ability to inhibit specific enzymes or receptors involved in cell signaling pathways. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins, potentially offering therapeutic benefits in inflammatory diseases .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. The compound's structural features suggest it may interact with key proteins involved in cancer cell survival and proliferation .
Anti-inflammatory Effects
In vitro studies have shown that pyrazole derivatives can effectively reduce inflammation by inhibiting COX enzymes. This action not only mitigates pain but also decreases swelling associated with various inflammatory conditions. The specific interactions at the molecular level are still under investigation, but early results indicate promising pathways for therapeutic development .
Case Studies and Research Findings
Q & A
Q. Basic Research Focus :
- Synthesize derivatives with modified fluorophenyl or tosyl groups and compare bioactivity. For example, replacing the 4-fluorophenyl with 4-chlorophenyl increases lipophilicity but may reduce solubility .
- Use 3D-QSAR models to correlate electronic properties (e.g., Hammett constants) with activity .
Advanced Research Focus :
Leverage fragment-based drug design (FBDD) to identify critical pharmacophores. For instance, the pyrazole-tosylacetamide core is essential for binding to ATP pockets, while the 2-ethylphenyl group modulates membrane permeability .
Which analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?
Q. Basic Research Focus :
- HPLC-MS/MS to detect degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- DSC/TGA to assess thermal stability and identify polymorphic transitions that affect shelf life .
Advanced Research Focus :
Apply accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with NMR crystallography to map degradation pathways. For example, the tosyl group hydrolyzes preferentially in acidic conditions, forming sulfonic acid byproducts .
How can researchers design experiments to evaluate this compound’s selectivity for target enzymes over homologous isoforms?
Q. Basic Research Focus :
- Perform kinase panel screens (e.g., Eurofins KinaseProfiler™) to assess selectivity across 100+ kinases .
- Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for homologous isoforms .
Advanced Research Focus :
Employ cryo-EM to resolve binding poses in complex with target vs. off-target enzymes. For example, subtle differences in the ATP-binding loop (e.g., P-loop conformation) may explain isoform selectivity .
What computational tools are recommended for predicting metabolic pathways and potential toxicity?
Q. Basic Research Focus :
- SwissADME to predict cytochrome P450 (CYP) metabolism sites. The 4-fluorophenyl group is prone to oxidative defluorination, generating reactive intermediates .
- ProTox-II to estimate hepatotoxicity and mutagenicity risks .
Advanced Research Focus :
Integrate machine learning models trained on FDA-approved drugs to prioritize derivatives with favorable ADMET profiles. For example, replacing the 2-ethylphenyl group with a polar substituent reduces CYP3A4-mediated metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
